molecular formula C12H18FNO B13319089 [(3-Fluoro-4-methoxyphenyl)methyl](2-methylpropyl)amine

[(3-Fluoro-4-methoxyphenyl)methyl](2-methylpropyl)amine

Cat. No.: B13319089
M. Wt: 211.28 g/mol
InChI Key: CFLKJONQMNXXAY-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)methylamine is an organic compound with the molecular formula C12H18FNO It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a methylpropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)methylamine typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene followed by a Clemmensen reduction to introduce the propyl group . The final step involves the amination of the resulting intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxybenzeneboronic acid

Uniqueness

(3-Fluoro-4-methoxyphenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-4-5-12(15-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3

InChI Key

CFLKJONQMNXXAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)OC)F

Origin of Product

United States

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